molecular formula C13H13N3O4S B2719053 Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate CAS No. 41450-33-3

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2719053
CAS No.: 41450-33-3
M. Wt: 307.32
InChI Key: ASHVHIIHZOANMU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the cyclization of 2-amino-5-nitrobenzophenone with ethyl acetoacetate. The reaction proceeds under acidic conditions, often using a catalyst such as hydrochloric acid. The intermediate product is then subjected to further reactions to introduce the thiazole ring and the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, altering the compound’s reactivity.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzophenone: Shares the nitro and amino groups but lacks the thiazole ring.

    4-Methylthiazole-5-carboxylate: Contains the thiazole ring and carboxylate group but lacks the nitro and amino groups.

    Ethyl 2-(2-amino-5-nitrophenyl)thiazole-5-carboxylate: Similar structure but without the methyl group on the thiazole ring.

Uniqueness

Ethyl 2-(2-amino-5-nitrophenyl)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups and the thiazole ring. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-amino-5-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-3-20-13(17)11-7(2)15-12(21-11)9-6-8(16(18)19)4-5-10(9)14/h4-6H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHVHIIHZOANMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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